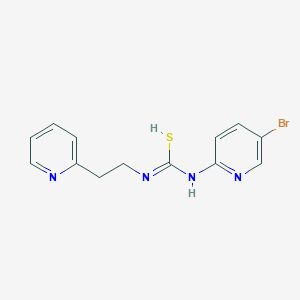

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid

Description

Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFDYZWQYGULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bifonazole involves several key steps:

Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone.

Reduction: The 4-phenylbenzophenone is reduced using sodium borohydride to produce the corresponding alcohol.

Halogenation: The alcohol is then halogenated using thionyl chloride.

Amination: Finally, the halogenated compound reacts with imidazole to form Bifonazole.

Industrial Production Methods

Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Bifonazole undergoes several types of chemical reactions, including:

Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.

Reduction: The reduction of intermediates is a crucial step in its synthesis.

Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.

Common Reagents and Conditions

Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.

Reduction: Sodium borohydride.

Halogenation: Thionyl chloride.

Amination: Imidazole.

Major Products Formed

The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.

Scientific Research Applications

Bifonazole has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying imidazole-based antifungal agents.

Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.

Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.

Industry: Employed in the formulation of antifungal creams and ointments.

Mechanism of Action

Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:

Transformation of 24-methylendihydrolanosterol to desmethylsterol: .

Inhibition of HMG-CoA: . This dual mode of action enables Bifonazole to have fungicidal properties against dermatophytes, distinguishing it from other antifungal drugs.

Comparison with Similar Compounds

Similar Compounds

Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.

Miconazole: Similar in structure but used for different types of fungal infections.

Ketoconazole: A broader spectrum antifungal with additional systemic uses.

Uniqueness

Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.